6-Pyridin-4-ylpyridine-2-carboximidamide, also known by its chemical identifier CAS 1772-01-6, is a compound that has garnered attention for its potential applications in medicinal chemistry and synthetic organic chemistry. This compound features a pyridine backbone with a carboximidamide functional group, which plays a crucial role in its reactivity and biological activity. It is classified as an organic heterocyclic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 6-Pyridin-4-ylpyridine-2-carboximidamide typically involves several key steps:
The reaction conditions generally include the use of solvents such as ethanol or methanol, with catalysts like acetic acid to enhance yield and purity. Optimization of reaction parameters such as temperature and time is critical for achieving high yields during synthesis .
The molecular formula for 6-Pyridin-4-ylpyridine-2-carboximidamide is . The structure can be represented using various chemical notation systems, including:
InChI=1S/C10H10N4/c11-10(12)9-5-7-13(8-6-9)4-3-1-2-14-10/h1-8H,(H3,11,12)The compound exhibits a planar configuration due to the aromatic nature of the pyridine rings, which enhances its stability and potential interactions with biological targets .
6-Pyridin-4-ylpyridine-2-carboximidamide can participate in various chemical reactions:
Common reagents used in these reactions include halogens for substitution and reducing agents such as sodium borohydride for redox processes. Reaction conditions may vary based on the desired transformation .
The mechanism of action for 6-Pyridin-4-ylpyridine-2-carboximidamide largely depends on its interactions with biological targets. Preliminary studies suggest that it may function as an inhibitor in specific enzymatic pathways, potentially modulating biological processes through competitive inhibition. For example, similar compounds have demonstrated inhibitory effects on proteases involved in complement activation .
Key physical properties include:
Chemical properties include:
6-Pyridin-4-ylpyridine-2-carboximidamide has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2